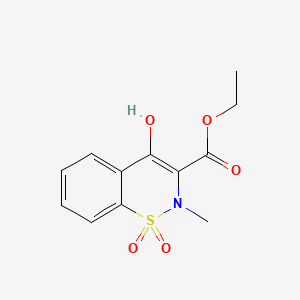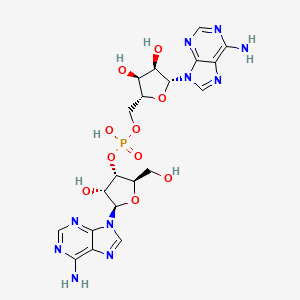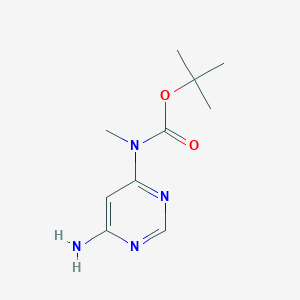
Ethyl-4-Hydroxy-2-methyl-2H-1,2-benzothiazin-3-carboxylat-1,1-dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its role as an impurity in pharmaceutical products such as piroxicam and meloxicam . It is characterized by its molecular formula C({12})H({13})NO(_{5})S and a molecular weight of 283.30 g/mol . This compound is often used in research and development within the pharmaceutical industry to ensure the purity and efficacy of related drugs.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is extensively used in scientific research, particularly in:
Pharmaceutical Research: As an impurity standard for piroxicam and meloxicam, it helps in the quality control and validation of these drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of various benzothiazine derivatives, which have potential therapeutic applications.
Biological Studies:
Biochemische Analyse
Biochemical Properties
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess a range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, and KATP channel activators .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives can act as HCV polymerase inhibitors , suggesting potential binding interactions with biomolecules and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The process includes cyclization and subsequent oxidation steps to form the benzothiazine ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are critical to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazines, which are often intermediates in the synthesis of more complex pharmaceutical compounds .
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs), making it a valuable compound for studying the pharmacodynamics of related drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piroxicam: A well-known NSAID with a similar benzothiazine structure.
Meloxicam: Another NSAID that shares structural similarities and pharmacological properties.
Uniqueness
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific role as an impurity in these drugs, providing insights into the purity and stability of pharmaceutical formulations . Its distinct chemical properties and reactivity also make it a valuable tool in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
113913-36-3 |
|---|---|
Molekularformel |
C12H13NO5S |
Molekulargewicht |
283.298 |
IUPAC-Name |
ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
QWTNANUGXZEPFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |
Herkunft des Produkts |
United States |
Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?
A1: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].
Q2: Can you describe the synthesis process of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in more detail?
A2: The synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

